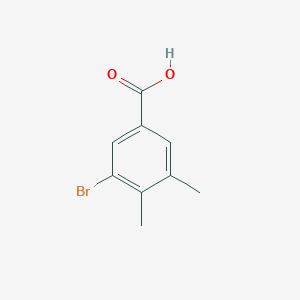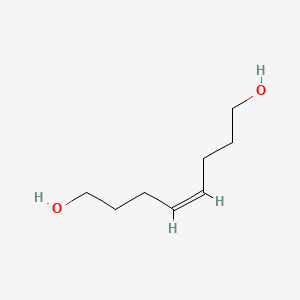
3,4,4-Trimethoxyoxane
概要
説明
3,4,4-Trimethoxyoxane is an organic compound characterized by the presence of three methoxy groups attached to an oxane ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,4,4-Trimethoxyoxane typically involves the methylation of precursor compounds. One common method is the methylation of 3,4,4-trihydroxyoxane using dimethyl sulfate under basic conditions. This reaction is carried out in the presence of a base such as sodium hydroxide, which facilitates the substitution of hydroxyl groups with methoxy groups .
Industrial Production Methods: Industrial production of this compound may involve large-scale methylation processes using environmentally friendly reagents like dimethyl carbonate. This method is preferred due to its lower toxicity and reduced environmental impact compared to traditional methylating agents .
化学反応の分析
Types of Reactions: 3,4,4-Trimethoxyoxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium or nickel.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxane ketones, while reduction can produce oxane alcohols .
科学的研究の応用
3,4,4-Trimethoxyoxane has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research explores its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3,4,4-Trimethoxyoxane involves its interaction with specific molecular targets. The methoxy groups play a crucial role in its binding affinity and reactivity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
類似化合物との比較
3,4,5-Trimethoxyoxane: Similar in structure but with an additional methoxy group at the 5-position.
3,4,4-Trimethoxybenzene: Shares the trimethoxy substitution pattern but differs in the core structure.
Uniqueness: 3,4,4-Trimethoxyoxane is unique due to its specific substitution pattern on the oxane ring, which imparts distinct chemical and biological properties compared to its analogs .
特性
IUPAC Name |
3,4,4-trimethoxyoxane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O4/c1-9-7-6-12-5-4-8(7,10-2)11-3/h7H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJQDQFFQNQUHHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1COCCC1(OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70730029 | |
| Record name | 3,4,4-Trimethoxyoxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70730029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
624734-16-3 | |
| Record name | 3,4,4-Trimethoxyoxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70730029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(Pyridin-3-yl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B3275324.png)


![6,6-Dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B3275344.png)
![Ethyl 2,3-dihydropyrazolo[5,1-b]thiazole-6-carboxylate](/img/structure/B3275345.png)
![Ethyl 2,3-dihydropyrazolo[5,1-b]thiazole-7-carboxylate](/img/structure/B3275346.png)
![5-acetyl-4H,5H,6H,7H-thieno[3,2-c]pyridine-2-carbaldehyde](/img/structure/B3275354.png)



![Ethyl 3-hydroxy-1-azabicyclo[2.2.2]octane-3-carboxylate](/img/structure/B3275383.png)



